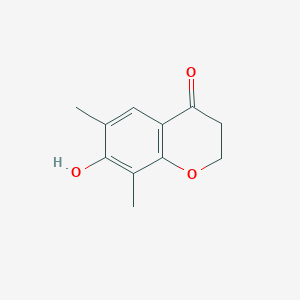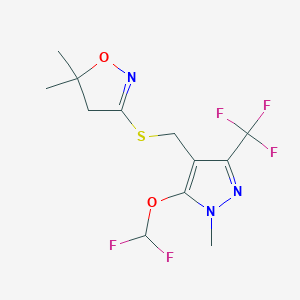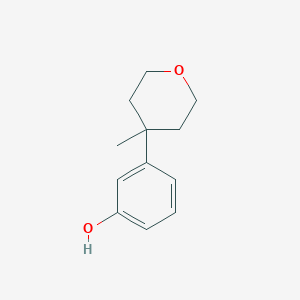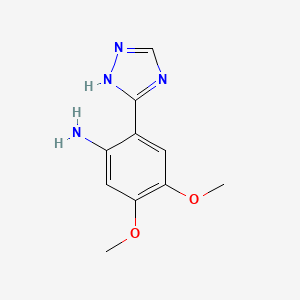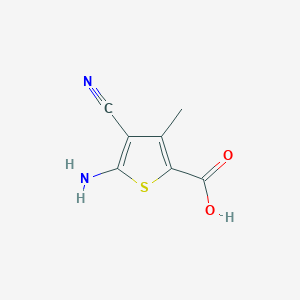![molecular formula C17H27BrO B8537945 Benzene, [[(10-bromodecyl)oxy]methyl]- CAS No. 88088-72-6](/img/structure/B8537945.png)
Benzene, [[(10-bromodecyl)oxy]methyl]-
Overview
Description
Benzene, [[(10-bromodecyl)oxy]methyl]- is an organic compound with the molecular formula C17H27BrO. It is characterized by a benzene ring substituted with a 10-bromodecyl group attached via an oxygen-methyl linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(10-bromodecyl)oxy]methyl]- typically involves the reaction of 10-bromodecanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 10-bromodecanol is replaced by the benzyl group, forming the desired product .
Industrial Production Methods
Industrial production of Benzene, [[(10-bromodecyl)oxy]methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzene, [[(10-bromodecyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming decyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Decyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, [[(10-bromodecyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [[(10-bromodecyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The oxygen-methyl linkage provides flexibility, allowing the compound to adopt various conformations and interact with different biological pathways .
Comparison with Similar Compounds
Similar Compounds
(10-Bromodecyl)benzene: Lacks the oxygen-methyl linkage, resulting in different reactivity and applications.
1,4-Bis(10-bromodecoxy)benzene: Contains two bromodecyl groups, leading to increased molecular weight and different physical properties.
Uniqueness
Benzene, [[(10-bromodecyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxygen-methyl linkage differentiates it from other bromodecyl-substituted benzenes, making it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
88088-72-6 |
|---|---|
Molecular Formula |
C17H27BrO |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
10-bromodecoxymethylbenzene |
InChI |
InChI=1S/C17H27BrO/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2 |
InChI Key |
AUWKIZKSEUPQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
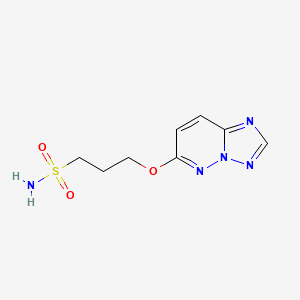
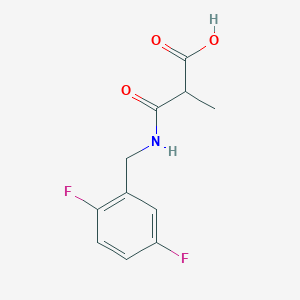
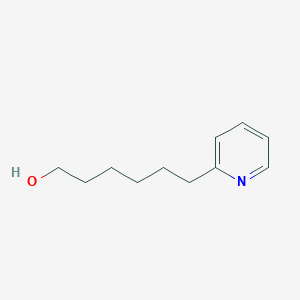
![benzyl N-[2-hydroxy-1-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B8537886.png)
![[2-(5-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8537891.png)
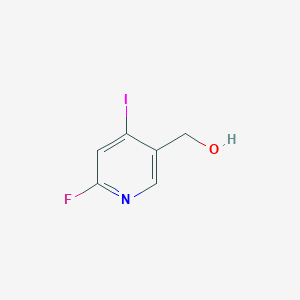
![1,4-Diazabicyclo[2.2.2]octane, 1-oxide](/img/structure/B8537907.png)
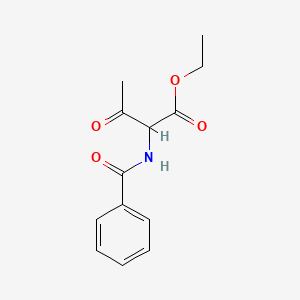
![[3-(3-Nitrophenyl)-pyridin-2-yl]-methanol](/img/structure/B8537926.png)
